Dipsacobioside

Description

Properties

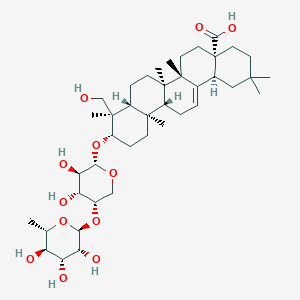

Molecular Formula |

C41H66O12 |

|---|---|

Molecular Weight |

751.0 g/mol |

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C41H66O12/c1-21-28(43)30(45)32(47)34(51-21)52-24-19-50-33(31(46)29(24)44)53-27-11-12-37(4)25(38(27,5)20-42)10-13-40(7)26(37)9-8-22-23-18-36(2,3)14-16-41(23,35(48)49)17-15-39(22,40)6/h8,21,23-34,42-47H,9-20H2,1-7H3,(H,48,49)/t21-,23-,24-,25+,26+,27-,28-,29-,30+,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1 |

InChI Key |

VGUPGGKBLLIMNO-LLJOFIFVSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipsacobioside is typically extracted from natural sources rather than synthesized in a laboratory setting. The extraction process involves isolating the compound from the roots of Dipsacus azureus Schrenk using solvents such as methanol, ethanol, or pyridine .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant roots, followed by purification processes to isolate the compound. The purified product is then subjected to various analytical techniques to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions

Dipsacobioside undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Dipsacobioside has a wide range of applications in scientific research, including:

Chemistry: Used as a reference compound in the study of triterpene glycosides and their chemical properties.

Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant effects.

Medicine: Explored for its potential therapeutic applications, including its role in traditional medicine for treating various ailments.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of dipsacobioside involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects through modulation of signaling pathways, enzyme inhibition, and interaction with cellular receptors. These interactions result in various biological responses, such as anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Dipsacobioside vs. Dipsacussaponin C

Dipsacussaponin C (CAS: 152406-43-4), another triterpenoid saponin from Dipsacus species, has a larger molecular formula (C₆₄H₁₀₄O₃₀) and molecular weight (1353.5 g/mol) due to extended glycosylation .

This compound vs. Gypsogenin

Gypsogenin (CAS: 639-14-5), a triterpene aglycone from Gypsophila species, lacks glycosylation entirely (C₃₀H₄₆O₄ , MW: 470.7 g/mol) . This structural difference renders Gypsogenin more lipophilic, limiting its bioavailability compared to this compound.

This compound vs. Gianteside D

Gianteside D , an oleanane-type saponin from Dipsacus species, shares the same aglycone as this compound but differs in sugar attachment sites and composition . While exact molecular data for Gianteside D are unavailable, its bioactivity profile (e.g., anti-inflammatory effects) suggests functional divergence due to glycosylation differences .

Comparative Data Table

Research Findings and Functional Differences

- Bioactivity: While this compound’s specific biological activities are underexplored in the provided evidence, related saponins like Dipsacussaponin C exhibit immunomodulatory properties, likely due to their complex glycosylation .

- Analytical Methods : Techniques such as HPLC and mass spectrometry (referenced in ) are critical for distinguishing these compounds based on glycosylation patterns and molecular weight .

- Stability : this compound’s storage at -20°C ensures stability, whereas less glycosylated compounds like Gypsogenin may require alternative preservation methods .

Q & A

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in multi-omics studies?

- Methodological Answer : Apply multivariate analysis (PCA, PLS-DA) to integrate transcriptomic, proteomic, and metabolomic datasets. For dose-response curves, use non-linear regression (e.g., sigmoidal Hill equation) and ANOVA with post-hoc Tukey tests for group comparisons. Report effect sizes and confidence intervals to avoid overinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.